4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo-
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Overview
Description
4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- typically involves the reaction of a thiazolidinone derivative with an appropriate piperidine derivative under specific conditions. Common reagents used in the synthesis may include:
- Thiazolidinone derivatives
- Piperidine derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thioxo group to a thiol
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying biological processes
Medicine: Potential therapeutic applications due to its biological activity
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone derivatives with different substituents
- Piperidine-containing compounds with similar structures
Uniqueness
The uniqueness of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
34255-45-3 |
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Molecular Formula |
C11H16N2OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-ethyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS2/c1-2-13-10(14)9(16-11(13)15)8-12-6-4-3-5-7-12/h8H,2-7H2,1H3 |
InChI Key |
MIOJSHGZYGNCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN2CCCCC2)SC1=S |
Origin of Product |
United States |
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